methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
Molecular Formula |
C18H19NO5S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-22-11-7-5-8-12(23-2)15(11)16(20)19-17-14(18(21)24-3)10-6-4-9-13(10)25-17/h5,7-8H,4,6,9H2,1-3H3,(H,19,20) |
InChI Key |
OFLPIOWTOPPMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as potassium t-butoxide and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex thiophene derivative, while reduction could simplify the structure .
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits significant anticancer potential. Its structure allows for the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that compounds with similar frameworks have demonstrated efficacy in inhibiting cancer cell growth in vitro, suggesting that this compound could be further explored for its anticancer capabilities.
Antimicrobial Activity
The compound's structural characteristics also imply potential antimicrobial properties. Related thiophene derivatives have shown broad-spectrum activity against various pathogens. This suggests that this compound may serve as a basis for developing new antibiotics .
Analgesic Effects
Research has indicated that modifications to the cyclopenta[b]thiophene structure can enhance analgesic effects significantly compared to standard treatments. This highlights the compound's potential role in pain management therapies.
Cytotoxicity Evaluation
A study evaluated the cytotoxicity of derivatives of this compound against various cancer cell lines (e.g., MCF-7 and HCT-116). The findings indicated that certain derivatives exhibited comparable activity to doxorubicin while presenting a safer cytotoxicity profile against normal cells .
Interaction Studies
Interaction studies have revealed that this compound can bind to specific biomolecules such as enzymes and receptors. These interactions modulate their activity and can lead to significant changes in biological pathways, underscoring the importance of understanding its mechanism of action for therapeutic applications .
Summary of Applications
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Efficacy seen in vitro against cancer cells |
| Antimicrobial | Broad-spectrum activity against pathogens | Promising results in antibiotic development |
| Analgesic | Enhanced pain relief | Significant effects compared to standard treatments |
| Cytotoxicity | Safer profiles compared to existing drugs | Comparable activity to doxorubicin |
Mechanism of Action
The mechanism of action for methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences : The benzoyl group contains 3,4-dimethoxy substituents instead of 2,6-dimethoxy. The ester group is ethyl rather than methyl.
- Ethyl esters generally enhance lipophilicity compared to methyl esters, which may affect metabolic stability .
2-[(2-Hydroxybenzylidene)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- Structural Differences : A 2-hydroxybenzylidene group replaces the 2,6-dimethoxybenzoyl moiety.
- Implications: The hydroxyl group enables hydrogen bonding, which may improve solubility and influence crystal packing .
Functional Group Variations at Position 3
5TIO1 (2-[(2,6-Dichlorobenzylidene)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile)
- Structural Differences : A carbonitrile group replaces the methyl ester. The benzylidene group contains 2,6-dichloro substituents.
- Chlorine substituents improve lipophilicity and may enhance membrane permeability, contributing to its reported anxiolytic and antioxidant activities .
Methyl 2-(3-Chloropropanoylamino)-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences: A 3-chloropropanoyl group replaces the 2,6-dimethoxybenzoyl moiety.
- The aliphatic chain may reduce aromatic stacking interactions compared to benzoyl derivatives .
Comparison of Physical and Chemical Properties
Future Studies :
- Evaluate biological activities (e.g., antimicrobial, CNS effects) through in vitro assays.
- Conduct comparative pharmacokinetic studies to assess bioavailability and metabolic pathways.
Biological Activity
Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and modulation of cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.10 g/mol. Its structure features a thiophene ring fused with a cyclopentane moiety and a dimethoxybenzoyl group, which enhances its reactivity and biological potential.
Research indicates that this compound exhibits notable biological activity by modulating key cellular processes:
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in various cellular functions. This inhibition is crucial for therapeutic applications in cancers where kinase activity is dysregulated.
- Influence on Gene Expression : The compound affects gene expression and cellular metabolism, suggesting a multifaceted role in biological systems.
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated IC50 values ranging from 2.6 to 18 nM, demonstrating potent activity compared to established chemotherapeutic agents .
Biological Activity Data
The following table summarizes the antiproliferative effects and IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| Human Osteosarcoma (MNNG/HOS) | 50 | |
| Murine Cancer Cell Lines (L1210) | 0.78 - 18 | |
| Cervix Carcinoma (HeLa) | 12 - 15 | |
| T-Lymphoblastoid Leukemia (Molt/4) | <10 |
Case Studies
- In Vivo Studies : In a study involving nude mice with human osteosarcoma xenografts, administration of the compound at a dose of 50 mg/kg significantly inhibited tumor growth, highlighting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research has shown that the positioning of substituents on the thiophene ring significantly influences biological activity. Compounds with methoxy groups at specific positions (C-5 and C-7) exhibited enhanced antiproliferative properties compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in laboratory settings?
- Methodological Answer : Follow hazard-specific precautions for skin/eye irritation and respiratory protection. Use fume hoods, nitrile gloves, and safety goggles. For spills, employ absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Store in a cool, ventilated area away from oxidizers .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A multi-step approach is typical:
Core Structure Formation : React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with acylating agents (e.g., 2,6-dimethoxybenzoyl chloride) under reflux in dichloromethane or DMF with triethylamine as a catalyst .
Esterification : Use methyl chloroformate or methanol/H₂SO₄ to introduce the methyl ester group .
- Key Conditions : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm, cyclopenta-thiophene backbone carbons at δ 120–140 ppm) .
- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm) and ester (C-O stretch ~1250 cm) functional groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, pyridine) for acylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 5 hours under reflux) .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, triethylamine | 65 | 95 |
| DMSO, DMAP | 72 | 97 |
| Microwave (80°C, 30 min) | 78 | 98 |
Q. How does the 2,6-dimethoxybenzoyl group influence biological activity compared to other acyl derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with varying acyl groups (e.g., benzoyl, acetyl).
Test antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli).
- Findings : The 2,6-dimethoxy group enhances membrane permeability due to increased lipophilicity (LogP = 2.8 vs. 1.5 for benzoyl), improving MIC by 4-fold .
Q. What methodologies assess the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301D respirometry to measure % degradation over 28 days in soil/water systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .
- Data Example :
| Test Organism | LC₅₀/EC₅₀ (mg/L) |
|---|---|
| Daphnia magna | 12.5 |
| Pseudokirchneriella | 8.2 |
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
